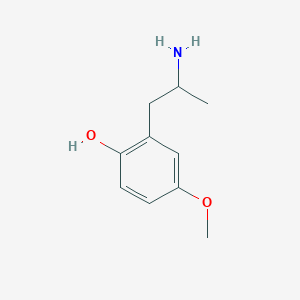
2-(2-Aminopropyl)-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminopropyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopropyl)-4-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid . This multi-step reaction yields the desired product with a comprehensive yield of over 63%, making it suitable for industrial-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of protective groups and selective catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
2-(2-Aminopropyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2-Aminopropyl)-4-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Aminopropyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (dilation of the pupil) and increased heart rate .
相似化合物的比较
2-(2-Aminopropyl)-4-methoxyphenol can be compared with other similar compounds, such as:
5-(2-Aminopropyl)benzofuran (5-APB): Both compounds have similar structures and pharmacological profiles, but 5-APB is more potent in its effects on monoamine transporters.
6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB, 6-APB also interacts with monoamine transporters and has stimulant-like properties.
3,4-Methylenedioxyamphetamine (MDA): While MDA has a different structure, it shares similar effects on monoamine transmission and is used as a reference compound in studies involving this compound.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
2-(2-aminopropyl)-4-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,12H,5,11H2,1-2H3 |
InChI 键 |
GPZMNNPIQBORLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=C(C=CC(=C1)OC)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)


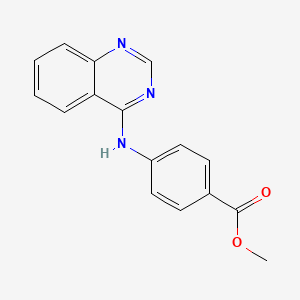
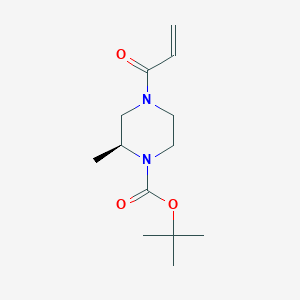
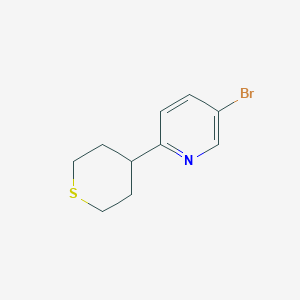
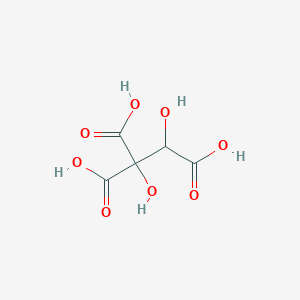
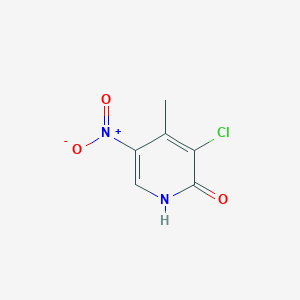
![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)
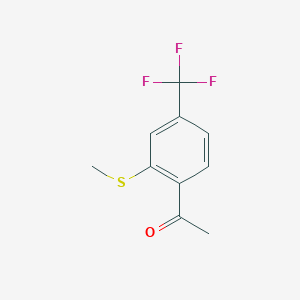
![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)


